molecular formula C9H11NO B13832143 Ethanone, 1-(5-ethyl-3-pyridinyl)-

Ethanone, 1-(5-ethyl-3-pyridinyl)-

Cat. No.: B13832143
M. Wt: 149.19 g/mol
InChI Key: IFEYFVAXXSXAAX-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-ethyl-3-pyridinyl)- is an organic compound belonging to the class of pyridine derivatives It is characterized by the presence of an ethanone group attached to a pyridine ring substituted with an ethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-ethyl-3-pyridinyl)- typically involves the reaction of 5-ethylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the acetylation of the pyridine ring, resulting in the formation of the desired ethanone derivative. The reaction conditions generally include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(5-ethyl-3-pyridinyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-ethyl-3-pyridinyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 1-(5-ethyl-3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-ethyl-3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(3-pyridinyl)-
  • Ethanone, 1-(4-pyridinyl)-
  • Ethanone, 1-(2-pyridinyl)-

Uniqueness

Ethanone, 1-(5-ethyl-3-pyridinyl)- is unique due to the presence of the ethyl group at the 5-position of the pyridine ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other pyridine derivatives.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(5-ethylpyridin-3-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-3-8-4-9(7(2)11)6-10-5-8/h4-6H,3H2,1-2H3

InChI Key

IFEYFVAXXSXAAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)C(=O)C

Origin of Product

United States

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